Ethyl 2-acetamido-3-oxobutanoate Ethyl 2-acetamido-3-oxobutanoate Ethyl 2-acetamido-3-oxobutanoate

Brand Name: Vulcanchem
CAS No.: 5431-93-6
VCID: VC3776665
InChI: InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11)
SMILES: CCOC(=O)C(C(=O)C)NC(=O)C
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

Ethyl 2-acetamido-3-oxobutanoate

CAS No.: 5431-93-6

Cat. No.: VC3776665

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetamido-3-oxobutanoate - 5431-93-6

Specification

CAS No. 5431-93-6
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name ethyl 2-acetamido-3-oxobutanoate
Standard InChI InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11)
Standard InChI Key YUXXFBQECDBUIB-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)C)NC(=O)C
Canonical SMILES CCOC(=O)C(C(=O)C)NC(=O)C

Introduction

Chemical Structure and Properties

Molecular Information

Ethyl 2-acetamido-3-oxobutanoate possesses a well-defined molecular structure with multiple functional groups. The compound contains an acetamido group, a ketone moiety, and an ethyl ester group, all contributing to its chemical behavior.

Table 1: Basic molecular information of Ethyl 2-acetamido-3-oxobutanoate

ParameterValue
IUPAC NameEthyl 2-acetamido-3-oxobutanoate
Molecular FormulaC₈H₁₃NO₄
CAS Registry Number5431-93-6
Molecular Weight187.193 g/mol
SMILES NotationCCOC(=O)C(C(=O)C)NC(=O)C
InChIInChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11)
InChIKeyYUXXFBQECDBUIB-UHFFFAOYSA-N

The molecular structure features an ethyl ester group connected to a carbon atom that also bears an acetamido group (-NHCOCH₃) and a methyl ketone moiety. This arrangement creates a stereogenic center at the carbon atom bearing the acetamido group, although the compound is typically encountered as a racemic mixture in standard preparations .

Physical Properties

The physical properties of Ethyl 2-acetamido-3-oxobutanoate determine its behavior under various conditions and influence its applications in chemical processes.

Table 2: Physical properties of Ethyl 2-acetamido-3-oxobutanoate

PropertyValue
Physical StateLiquid at room temperature
Density1.117 g/cm³
Boiling Point322.7°C at 760 mmHg
Flash Point149°C
AppearanceColorless to pale yellow liquid
SolubilitySoluble in most organic solvents; limited solubility in water

These physical characteristics are important considerations for handling, storage, and application of the compound in laboratory and industrial settings .

Spectroscopic Properties

Spectroscopic data provides essential information for structural confirmation and purity assessment of Ethyl 2-acetamido-3-oxobutanoate.

Table 3: Predicted mass spectrometry data for Ethyl 2-acetamido-3-oxobutanoate

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.09174141.5
[M+Na]⁺210.07368148.2
[M+NH₄]⁺205.11828146.4
[M+K]⁺226.04762146.3
[M-H]⁻186.07718138.5
[M+Na-2H]⁻208.05913142.0
[M]⁺187.08391140.9
[M]⁻187.08501140.9

These collision cross-section (CCS) values and mass-to-charge ratios (m/z) are valuable for identification using modern analytical techniques such as ion mobility-mass spectrometry .

Structural Characteristics

Functional Groups and Reactivity

Ethyl 2-acetamido-3-oxobutanoate contains several functional groups that contribute to its chemical reactivity:

  • Ester Group: The ethyl ester group (-COOC₂H₅) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Acetamido Group: The acetamido (-NHCOCH₃) functionality can participate in hydrogen bonding and can be hydrolyzed under harsh conditions to yield an amine.

  • Ketone Group: The ketone moiety (C=O) can undergo typical carbonyl reactions, including nucleophilic addition, reduction, and condensation reactions.

The presence of these functional groups makes Ethyl 2-acetamido-3-oxobutanoate a versatile compound for organic synthesis and provides multiple sites for chemical modifications .

Structural Comparison with Related Compounds

Understanding the structural similarities and differences between Ethyl 2-acetamido-3-oxobutanoate and related compounds provides insights into their relative reactivities and potential applications.

Table 4: Structural comparison with related compounds

CompoundKey Structural DifferencesFormula
Ethyl 2-acetamido-3-oxobutanoateBase compoundC₈H₁₃NO₄
Ethyl acetoacetateLacks acetamido groupC₆H₁₀O₃
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoateContains trifluoromethyl instead of methyl groupC₈H₁₀F₃NO₄
Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoateContains additional benzyl group and modified structureC₁₇H₂₃NO₅

These structural variations result in different chemical behaviors, physical properties, and potential applications across various fields .

Synthetic Methods and Chemical Reactions

Notable Chemical Reactions

Ethyl 2-acetamido-3-oxobutanoate can participate in various reactions:

  • Hydrolysis: Both the ester and amide functionalities can undergo hydrolysis under appropriate conditions.

  • Reduction: The ketone group can be reduced to form the corresponding alcohol.

  • Condensation: The ketone group can participate in condensation reactions with appropriate nucleophiles.

  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation reactions.

These reactions highlight the versatility of Ethyl 2-acetamido-3-oxobutanoate as a building block in organic synthesis.

Applications and Research Significance

Pharmaceutical and Medicinal Chemistry

Compounds containing acetamido and ester functionalities similar to Ethyl 2-acetamido-3-oxobutanoate have shown potential applications in pharmaceutical research:

  • Building Block: Serves as a versatile intermediate in the synthesis of more complex bioactive molecules.

  • Structure-Activity Relationship Studies: The modifiable functional groups allow for systematic variation to investigate structure-activity relationships in medicinal chemistry.

  • Precursor to Modified Amino Acids: Can potentially be transformed into specialized amino acid derivatives for incorporation into peptides with altered properties.

Organic Synthesis

The distinctive functional group arrangement in Ethyl 2-acetamido-3-oxobutanoate makes it valuable in organic synthesis:

  • Chiral Building Block: The stereogenic center provides opportunities for asymmetric synthesis.

  • Multi-functional Reactivity: The presence of multiple reactive sites allows for selective transformations and sequential modifications.

  • Precursor to Heterocycles: Can potentially serve as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions involving the functional groups.

Comparative Analysis with Related Compounds

Comparison with Ethyl Acetoacetate

Ethyl acetoacetate (C₆H₁₀O₃) is structurally simpler than Ethyl 2-acetamido-3-oxobutanoate, lacking the acetamido group. This structural difference results in significant variations in properties and reactivity:

Table 5: Comparison between Ethyl 2-acetamido-3-oxobutanoate and Ethyl acetoacetate

PropertyEthyl 2-acetamido-3-oxobutanoateEthyl acetoacetate
Molecular FormulaC₈H₁₃NO₄C₆H₁₀O₃
Molecular Weight187.193 g/mol130.142 g/mol
Key Functional GroupsEster, ketone, acetamidoEster, ketone
AcidityLess acidic alpha hydrogen due to acetamido substitutionMore acidic alpha hydrogen
ApplicationsBuilding block in complex synthesisWidely used in condensation reactions

Ethyl acetoacetate is primarily known as a flavoring agent and a versatile intermediate in organic synthesis, particularly in condensation reactions like the Claisen condensation and Michael addition .

Comparison with Fluorinated Derivatives

Fluorinated derivatives such as Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate introduce unique properties due to the presence of fluorine atoms:

  • Enhanced Metabolic Stability: The trifluoromethyl group typically improves metabolic stability in biological systems.

  • Altered Lipophilicity: Fluorination generally increases lipophilicity, potentially affecting membrane permeability.

  • Modified Reactivity: The electron-withdrawing effect of fluorine atoms alters the reactivity of adjacent functional groups.

These differences highlight how structural modifications can significantly impact compound properties and potential applications .

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